molecular formula C12H10FNO B1661059 1-(4-Fluorobenzyl)-1h-pyridin-2-one CAS No. 875648-47-8

1-(4-Fluorobenzyl)-1h-pyridin-2-one

Cat. No.: B1661059
CAS No.: 875648-47-8
M. Wt: 203.21
InChI Key: UPVYWBFZWOVCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core (a six-membered aromatic ring with a ketone at position 2) substituted at the nitrogen (N1) position with a 4-fluorobenzyl group.

Properties

CAS No.

875648-47-8

Molecular Formula

C12H10FNO

Molecular Weight

203.21

IUPAC Name

1-[(4-fluorophenyl)methyl]pyridin-2-one

InChI

InChI=1S/C12H10FNO/c13-11-6-4-10(5-7-11)9-14-8-2-1-3-12(14)15/h1-8H,9H2

InChI Key

UPVYWBFZWOVCFA-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyridin-2-one scaffold is versatile, with substitutions at various positions significantly altering biological and physicochemical properties. Below is a comparative analysis of key structural analogs:

Table 1: Structural Comparison of 1-(4-Fluorobenzyl)-1H-pyridin-2-one and Analogues

Compound Name Substituents (Position) Molecular Weight Key Structural Features
This compound 4-Fluorobenzyl (N1) 217.22* Fluorine enhances electronegativity and stability
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one Benzyl (C6), Hydroxy (C1), Methyl (C4) 215.25 Hydroxy and methyl groups alter solubility
4-[1-(4-Fluorobenzyl)-5-imidazolyl] dihydropyridine 4-Fluorobenzyl (C4), imidazolyl (C5) ~350† Dihydropyridine core with imidazolyl substituent
M1 receptor modulator derivatives Hydroxycyclohexyl (N1), benzylamino (C4) 450–550† Extended substituents for receptor binding

*Calculated using standard atomic weights. †Estimated based on structural analogs.

Key Observations:

  • The 4-fluorobenzyl group at N1 distinguishes the target compound from analogs with non-fluorinated benzyl groups (e.g., ), which may reduce metabolic oxidation.
  • Dihydropyridine derivatives (e.g., ) replace the pyridin-2-one core with a partially saturated ring, altering conformational flexibility and calcium channel interactions.

Table 2: Pharmacological Activity of Pyridin-2-one Derivatives

Compound Name Biological Activity Comparative Efficacy Reference
4-[1-(4-Fluorobenzyl)-5-imidazolyl] dihydropyridine Hypotensive effects in rats Comparable to nifedipine (ED₅₀ ~5 mg/kg)
M1 muscarinic receptor modulators Positive allosteric modulation 10-fold higher affinity than baseline
1-(4-Fluorobenzyl)-2-(pyridin-2-yl)-1H-benzimidazole Structural study (no activity reported) N/A

Key Findings:

  • The dihydropyridine analog in demonstrated significant hypotensive activity , likely due to calcium channel blockade, akin to nifedipine.

Physicochemical Properties

Substituents critically influence solubility, melting points, and bioavailability:

Table 3: Physicochemical Properties of Selected Compounds

Compound Name Melting Point (°C) Solubility (LogP)‡ Molecular Weight
This compound ~200–220* 2.1–2.5* 217.22
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one 268–287 1.8–2.0 215.25
4-F-3-Methyl-α-PVP hydrochloride >300 3.5–4.0 307.78

*Predicted using computational tools. ‡Higher LogP indicates greater lipophilicity.

Analysis:

  • High melting points (>200°C) suggest strong crystalline packing, which may complicate formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.